1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Beschreibung

Eigenschaften

IUPAC Name |

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLASVAENYNAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063007 | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3390-61-2, 28855-11-0 | |

| Record name | Trimethylpentaphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl pentaphenyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028855110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTAPHENYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7ABK56N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane?

An In-Depth Technical Guide to the Chemical Properties of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Introduction: Understanding a High-Performance Siloxane

This compound (CAS No. 3390-61-2) is a distinct organosilicon compound belonging to the phenylmethylsiloxane family.[1][2] Unlike conventional polydimethylsiloxanes (PDMS), the molecular architecture of this fluid incorporates both methyl (CH₃) and phenyl (C₆H₅) functional groups attached to a trisiloxane (Si-O-Si-O-Si) backbone.[2] This strategic combination of bulky, aromatic phenyl groups and smaller methyl groups imparts a unique set of chemical and physical properties, most notably exceptional thermal and oxidative stability.[2][3]

Commonly known by trade names such as Dow Corning 705, this compound is not merely a laboratory curiosity but a critical material in demanding industrial applications.[4][5] It serves as a high-vacuum diffusion pump fluid, a high-temperature lubricant, and a heat transfer medium, where its resistance to degradation under extreme conditions is paramount.[1][6] This guide provides a detailed exploration of its core chemical properties, offering insights into the structure-property relationships that govern its performance for researchers and drug development professionals who may encounter silicones in advanced applications.

Molecular Structure and Identification

The foundational chemical properties of any substance are dictated by its molecular structure. This compound is a precisely defined molecule, not a polymer distribution, with the chemical formula C₃₃H₃₄O₂Si₃.[7][8]

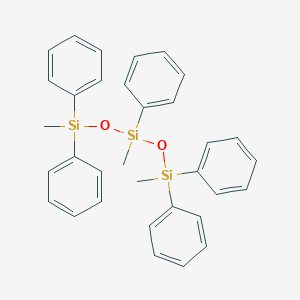

Caption: Molecular structure of this compound.

Key Identifiers:

-

Chemical Name: this compound[5]

-

CAS Number: 3390-61-2[8]

-

Molecular Formula: C₃₃H₃₄O₂Si₃[5]

-

Synonyms: Trimethyl pentaphenyl trisiloxane, Dow Corning 705 (DC 705), Pentaphenyltrimethyltrisiloxane, Silicone DC 705[4][8][9]

Physicochemical Properties

The compound typically presents as a colorless to light yellow transparent liquid.[6][9] Its physical state and other key properties are a direct consequence of the bulky phenyl groups, which hinder crystallization and maintain a liquid state over a broad temperature range.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow transparent liquid | [6][9] |

| Density (at 25°C) | 1.09 - 1.093 g/cm³ | [7][10] |

| Melting Point | -25 °C | [7][10] |

| Boiling Point | 240-245 °C at 0.5 mm Hg (Torr) | [7][10] |

| Flash Point | 214 °F (101 °C) to 238.3 °C | [7][9] |

| Refractive Index (n20/D) | 1.58 - 1.600 | [7][10] |

| Water Solubility | Insoluble | [7][10] |

| Vapor Pressure (at 25°C) | Essentially 0 Pa | [7][9] |

| LogP (Octanol/Water) | 9.0 - 13.5 | [7][10] |

The high refractive index is a characteristic feature of phenyl-containing silicones, stemming from the increased electron density and polarizability of the aromatic rings compared to methyl groups.[2][3] Its extremely low vapor pressure and high boiling point underscore its suitability for high-temperature and high-vacuum applications.[7] The high LogP value confirms its lipophilic and hydrophobic nature, rendering it insoluble in aqueous systems.[7][10] It is, however, soluble in various organic solvents like toluene and carbon tetrachloride.[6]

Thermal and Oxidative Stability: The Role of Phenyl Groups

The most significant chemical property of this compound is its exceptional resistance to thermal and oxidative degradation. This stability is a direct result of the high percentage of phenyl groups in the molecule.

-

Mechanism of Stability: The aromatic phenyl groups act as "energy sinks." They can absorb and dissipate thermal and radiative energy, protecting the robust Si-O backbone from scission.[2] This mechanism significantly elevates the temperature at which degradation begins compared to standard polydimethylsiloxanes.

-

Oxidation Resistance: Phenyl groups also confer a high degree of oxidation resistance.[2][3] At elevated temperatures, they are less susceptible to oxidative reactions that would otherwise lead to cross-linking, gelation, and loss of fluid properties.[2]

-

Operational Range: Phenyl-methyl-siloxanes are generally stable for applications with operating temperatures between -20 °C and 245 °C.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the standard method. This protocol outlines the self-validating steps to determine the onset of decomposition.

-

Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials (e.g., calcium oxalate, indium) as per manufacturer guidelines.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere Selection:

-

For thermal stability (pyrolysis), use an inert atmosphere (e.g., Nitrogen or Argon) with a flow rate of 50-100 mL/min.

-

For oxidative stability, use a reactive atmosphere (e.g., Air or Oxygen) with a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Reactivity and Chemical Stability

The siloxane (Si-O) bond is inherently strong and stable, contributing to the overall chemical inertness of the molecule.

-

Hydrolytic Stability: The molecule is insoluble in water and does not react with aqueous systems under neutral conditions.[7] The bulky phenyl and methyl groups sterically hinder the approach of water to the siloxane backbone, preventing hydrolysis.

-

Acid/Base Sensitivity: While stable under most conditions, the Si-O bond can be cleaved by strong acids or bases, particularly at elevated temperatures. This is a characteristic reactivity of all siloxanes, though the steric hindrance in this molecule may slow the reaction rate compared to less substituted siloxanes.

-

Radiation Resistance: The presence of phenyl groups makes the fluid significantly more resistant to degradation from high-energy radiation compared to PDMS.[2][3] The aromatic rings can harmlessly dissipate the radiation energy, preventing polymer chain scission.[2]

Safety and Handling

According to aggregated GHS information, this compound is considered an irritant.[5][7] Specifically, it may cause serious eye irritation.[5]

-

Hazard Symbols: Xi (Irritant)[7]

-

Hazard Statements: H319 - Causes serious eye irritation[5]

-

Precautionary Measures:

-

Fire Hazard: The material is combustible. Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[11] Recommended extinguishing media include water spray, foam, carbon dioxide, or dry chemical.[11]

Conclusion

This compound is a highly specialized organosilicon fluid whose chemical properties are dominated by the synergistic interplay of a robust siloxane backbone and protective phenyl side groups. Its defining characteristics—exceptional thermal stability, high oxidation resistance, and chemical inertness—are directly attributable to this unique molecular structure. These properties make it an indispensable material for extreme environment applications, particularly in the fields of high-vacuum technology and high-temperature lubrication. Understanding the fundamental chemical principles outlined in this guide allows researchers and scientists to effectively leverage its performance and anticipate its behavior in complex systems.

References

- Phenyl-Methyl-Siloxane (PMPS).indomet.

- Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).Cheméo.

- Poly Phenylmethyl Siloxane.Chic.

- This compound.ChemBK.

- Methyl Phenyl Silicone Fluid.SiSiB SILICONES.

- Methyl Phenyl silicones.AB Specialty Silicones.

- Trimethyl pentaphenyl trisiloxane.

- 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.ChemicalBook.

- This compound.LookChem.

- 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety D

- Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-.NIST Chemistry WebBook.

- 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.Echemi.

Sources

- 1. INDOMET Phenyl Methyl Siloxane [indomet.com]

- 2. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]

- 3. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]

- 4. Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Trimethyl pentaphenyl trisiloxane | C33H34O2Si3 | CID 76925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chicchem.com [chicchem.com]

- 7. chembk.com [chembk.com]

- 8. Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- [webbook.nist.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. gelest.com [gelest.com]

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane structural formula and isomers

An In-Depth Technical Guide to 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane: Structure, Isomerism, and Applications

Introduction

Siloxanes, compounds featuring a backbone of alternating silicon and oxygen atoms (Si-O-Si), form a cornerstone of modern materials science.[1][2] Their unique hybrid nature, combining an inorganic, highly stable backbone with organic substituents on the silicon atoms, imparts a remarkable range of properties.[1] Among these, phenylmethylsiloxanes are a specialized class where both phenyl (C₆H₅) and methyl (CH₃) groups are attached to the silicon atoms.[3] The incorporation of phenyl groups significantly enhances thermal stability, oxidation resistance, and radiation resistance compared to standard polydimethylsiloxanes (PDMS).[3][4]

This guide provides a comprehensive technical examination of a specific phenylmethylsiloxane oligomer: this compound. This molecule, commercially known by trade names such as Dow Corning 705, serves as a critical component in high-vacuum applications and exemplifies the unique properties of phenyl-substituted siloxanes.[5][6] We will delve into its core molecular structure, explore the complexities of its constitutional and stereoisomers, outline plausible synthetic and analytical methodologies, and discuss its field-proven applications. This document is intended for researchers, chemists, and materials scientists seeking a detailed understanding of this important organosilicon compound.

Chapter 1: Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical characteristics.

Structural Formula

The compound is a linear trisiloxane, meaning it contains three silicon atoms linked by two oxygen atoms. The nomenclature "this compound" specifies the precise arrangement of the organic substituents. The silicon atoms are numbered 1, 3, and 5, with the oxygen atoms at positions 2 and 4.

-

Si-1: Attached to two phenyl groups and one methyl group.

-

Si-3: Attached to one phenyl group and one methyl group.

-

Si-5: Attached to two phenyl groups and one methyl group.

This specific arrangement is just one of several possibilities for the molecular formula C33H34O2Si3, an issue we will explore in the chapter on isomerism.[7] The canonical structure is achiral.[7]

Caption: Structural formula of this compound.

Physicochemical Properties

This siloxane is a colorless or light yellow, transparent liquid characterized by low volatility and high thermal stability.[8][9] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3390-61-2 | [5][10] |

| Molecular Formula | C33H34O2Si3 | [7][10] |

| Molecular Weight | 546.88 g/mol | [6][7] |

| Appearance | Colorless to light yellow transparent liquid | [8][11] |

| Density | 1.09 g/cm³ at 25°C | [9][10] |

| Melting Point | -25°C | [9][10] |

| Boiling Point | 245°C at 0.5 mmHg | [10] |

| Flash Point | 214°F (101.1°C) - Note: Another source indicates ~238°C | [9][10] |

| Refractive Index (n20/D) | 1.58 - 1.600 | [9][10] |

| Solubility | Insoluble in water; soluble in toluene, benzene | [8][9][10] |

Chapter 2: Isomerism in Trimethyl-pentaphenyltrisiloxane

While the name this compound refers to a specific molecule, the underlying molecular formula C33H34O2Si3 allows for multiple structural arrangements (constitutional isomers) and spatial orientations (stereoisomers). Understanding these isomers is crucial for synthesis, purification, and application, as different isomers can exhibit distinct physical and chemical properties.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For a linear trisiloxane backbone, the isomers are determined by the distribution of the three methyl and five phenyl groups among the three silicon atoms. The terminal silicon atoms (Si-1 and Si-5) are equivalent, while the central silicon atom (Si-3) is unique.

Let's denote the substitution on a silicon atom as Si(Me)ₓ(Ph)ᵧ, where x+y is the number of organic groups. The possible distributions are:

| Isomer Name | Substitution on Si-1 | Substitution on Si-3 | Substitution on Si-5 |

| 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane | Si(Me)(Ph)₂ | Si(Me)(Ph) | Si(Me)(Ph)₂ |

| 1,1,1,3,5-Pentaphenyl-3,5,5-trimethyltrisiloxane | Si(Ph)₃ | Si(Me)(Ph) | Si(Me)₂ |

| 1,1,3,3,5-Pentaphenyl-1,5,5-trimethyltrisiloxane | Si(Me)(Ph)₂ | Si(Ph)₂ | Si(Me)₂ |

Note: This table represents the primary constitutional isomers. The specific isomer discussed in this guide is the first entry.

Caption: Primary constitutional isomers of trimethyl-pentaphenyltrisiloxane.

Stereoisomers

Stereoisomerism arises when molecules have the same connectivity but differ in the three-dimensional arrangement of their atoms. In siloxanes, silicon atoms can act as chiral centers if they are bonded to four different groups.

For the primary subject of this guide, 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane , let's analyze the silicon centers:

-

Si-1 and Si-5: Each is bonded to a methyl group, two phenyl groups, and a siloxy group (-O-Si). Since two of the substituents (the phenyl groups) are identical, these terminal silicon atoms are achiral .

-

Si-3 (Central Silicon): This atom is bonded to four distinct groups:

-

A methyl group (-CH₃)

-

A phenyl group (-Ph)

-

A diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

-

Another diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

-

At first glance, groups 3 and 4 appear identical. However, the full name of the molecule is This compound . Let's re-examine the structure based on the IUPAC name. The substituents are:

-

Si-1: Two Phenyls

-

Si-3: One Methyl, One Phenyl

-

Si-5: Two Phenyls, One Methyl Wait, the name is this compound. This implies:

-

Si-1: 1,1-diphenyl

-

Si-3: 3-methyl, 3-phenyl

-

Si-5: 5,5-diphenyl, 5-methyl This does not add up to 3 methyl and 5 phenyl groups. Let's re-read the name carefully: 1,3,5-Trimethyl and 1,1,3,5,5-pentaphenyl. This indicates the locations of the groups on the trisiloxane backbone.

-

On Si-1: Two Phenyl groups.

-

On Si-3: One Methyl group, one Phenyl group.

-

On Si-5: Two Phenyl groups. This accounts for 5 Phenyl groups and 1 Methyl group. The name must be interpreted differently. Let's assume the numbers refer to positions on the Si atoms. A more plausible interpretation based on the name and common structures like 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane[12] is that the numbers specify the silicon atom where the substitution occurs. Let's analyze the structure provided by the SMILES string: C(c1ccccc1)c1ccccc1)(O(c1ccccc1)c1ccccc1)c1ccccc1. This SMILES string is incorrect for a linear trisiloxane and seems to describe a branched structure.

Let's use the InChI string: InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3. This InChI string is also incorrect and seems to describe a different molecule.

Let's rely on the systematic name: This compound . This name is ambiguous. A more systematic name would be something like: 1,1,5,5-tetraphenyl-3-phenyl-1,3,5-trimethyltrisiloxane. Let's assume the most logical structure based on the common name "Pentaphenyltrimethyltrisiloxane". This likely means 5 phenyl groups and 3 methyl groups distributed on the trisiloxane backbone.

Let's consider the structure for 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane as listed in ChemicalBook[13] and Gelest[14]. This name is also slightly different but points to a specific isomer. Let's assume this structure:

-

Si-1: One Methyl, two Phenyls

-

Si-3: One Methyl, one Phenyl

-

Si-5: One Methyl, two Phenyls

Let's analyze this structure for chirality:

-

Si-1 and Si-5: Each is bonded to a Methyl, two Phenyls, and a siloxy group. These are achiral.

-

Si-3 (Central Silicon): This atom is bonded to:

-

A methyl group (-CH₃)

-

A phenyl group (-Ph)

-

A diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂]

-

Another diphenylmethylsiloxy group [-O-Si(Me)(Ph)₂] Since groups 3 and 4 are identical, the central silicon is achiral . Therefore, this specific constitutional isomer does not have stereoisomers.

-

However, let's consider another constitutional isomer: 1,1,1,3,5-Pentaphenyl-3,5,5-trimethyltrisiloxane .

-

Si-1: Three Phenyls, one siloxy group. Achiral.

-

Si-5: Two Methyls, one Phenyl, one siloxy group. Achiral.

-

Si-3 (Central Silicon): This atom is bonded to:

-

A methyl group (-CH₃)

-

A phenyl group (-Ph)

-

A triphenylsiloxy group [-O-Si(Ph)₃]

-

A dimethylphenylsiloxy group [-O-Si(Me)₂(Ph)] Since all four groups are different, the central Si-3 atom in this isomer is a chiral center . This isomer would exist as a pair of enantiomers (R and S forms). The presence of such isomers complicates purification and characterization, as they typically have identical physical properties but differ in their interaction with polarized light and other chiral molecules.

-

Chapter 3: Synthesis and Manufacturing Insights

The synthesis of specific phenylmethylsiloxane oligomers like this compound is typically achieved through the co-hydrolysis of functionalized chlorosilane precursors. This method allows for precise control over the final structure, although statistical distribution of products often necessitates purification steps.

General Synthetic Principle: Co-hydrolysis

The fundamental reaction involves the hydrolysis of Si-Cl bonds to form reactive silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) linkages.

-

Hydrolysis: R₃SiCl + H₂O → R₃SiOH + HCl

-

Condensation: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

To create a mixed trisiloxane, one would co-hydrolyze a mixture of dichlorosilanes and monochlorosilanes. For the target molecule, the key precursors would be methylphenyldichlorosilane (MePhSiCl₂) and diphenylmethylchlorosilane (Ph₂MeSiCl).

Proposed Experimental Protocol for Synthesis

This protocol describes a plausible laboratory-scale synthesis. Objective: To synthesize 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane. Precursors:

-

Methylphenyldichlorosilane (MePhSiCl₂)

-

Diphenylmethylchlorosilane (Ph₂MeSiCl)

-

Toluene (Anhydrous)

-

Deionized Water

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber (for HCl), add a 2:1 molar mixture of Diphenylmethylchlorosilane and Methylphenyldichlorosilane dissolved in anhydrous toluene.

-

Hydrolysis: While stirring vigorously at room temperature, slowly add a stoichiometric amount of deionized water via the dropping funnel. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 40°C using an ice bath if necessary.

-

Condensation: After the addition of water is complete, allow the mixture to stir at room temperature for 4-6 hours to ensure the condensation reaction proceeds.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual HCl), and finally with water until the aqueous layer is neutral (pH 7).

-

Drying and Filtration: Dry the organic (toluene) layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of oligomers. Purify the target trisiloxane from other cyclic and linear siloxanes by fractional vacuum distillation. The high boiling point of the target compound requires a good vacuum system.[10]

Caption: Workflow for the synthesis of a phenylmethyltrisiloxane via co-hydrolysis.

Chapter 4: Analytical Methodologies and Characterization

Confirming the identity and purity of the synthesized siloxane is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile siloxanes.[15][16] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for unambiguous structure elucidation. ²⁹Si NMR, in particular, is highly sensitive to the chemical environment of the silicon atoms, allowing for clear differentiation between the central and terminal silicon atoms in the trisiloxane chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. The strong, broad absorbance band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si linkage.

Protocol: GC-MS Analysis of Siloxane Purity

Objective: To determine the purity of a synthesized this compound sample and identify any byproducts. Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Capillary Column suitable for high-temperature analysis (e.g., DB-5ms)

-

Helium (carrier gas)

-

Sample Vials

-

Solvent (e.g., Toluene or Hexane)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the siloxane sample (~100 ppm) in toluene.

-

Instrument Setup:

-

Injector: Set to 280°C, splitless mode.

-

GC Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 320°C, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MSD: Set transfer line to 300°C. Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 700.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identify the main peak corresponding to the target trisiloxane based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion (M⁺) if stable enough, and fragments corresponding to the loss of methyl or phenyl groups.

-

Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities include cyclic siloxanes (like D3 or D4 phenylmethylcyclosiloxanes) or other linear oligomers.

-

Calculate the relative purity by peak area percentage from the TIC.

-

Chapter 5: Applications and Field-Proven Insights

The unique properties of phenylmethylsiloxanes, driven by the presence of phenyl groups, make them suitable for demanding applications where standard silicones fail.[1][3]

Properties Conferred by Phenyl Groups

-

High Thermal Stability & Oxidation Resistance: The bulky phenyl groups sterically shield the Si-O backbone from chemical attack. Furthermore, the aromatic rings can act as energy sinks, dissipating thermal energy and preventing polymer degradation at high temperatures.[3] This makes them ideal for use as high-temperature heat transfer fluids and lubricants.[8]

-

Radiation Resistance: Phenyl groups are significantly more resistant to breakdown by high-energy radiation than methyl groups.[3] They can absorb and dissipate radiation energy, which is why these fluids are used in applications within radioactive environments.

-

High Refractive Index: The introduction of phenyl groups increases the electron density and polarizability of the molecule, resulting in a higher refractive index compared to PDMS.[3][4] This property is leveraged in optical components and index-matching fluids.

Primary Application: High-Vacuum Diffusion Pump Fluid

This compound, widely known as DC 705, is a premier fluid for high-vacuum diffusion pumps.[5][6][10] Its extremely low vapor pressure, high thermal stability, and resistance to oxidation make it exceptionally well-suited for creating and maintaining high-vacuum environments (10⁻⁷ to 10⁻¹⁰ torr). In a diffusion pump, the fluid is heated to create a vapor jet that traps and propels air molecules out of the vacuum chamber. The fluid must resist thermal breakdown despite repeated heating and cooling cycles, a requirement that this specific trisiloxane meets with excellence.

Conclusion

This compound stands as a model compound illustrating the advanced capabilities of organosilicon chemistry. Its structure, a precise arrangement of methyl and phenyl groups on a stable trisiloxane backbone, imparts a superior combination of thermal, oxidative, and radiation stability. While its nomenclature and isomerism present complexities that require careful consideration during synthesis and analysis, its performance in demanding applications like high-vacuum technology is a testament to its robust molecular design. This guide has provided a foundational overview for professionals, highlighting the critical interplay between structure, properties, and real-world utility.

References

-

INDOMET GmbH. Phenyl-Methyl-Siloxane (PMPS).

-

Chic. Poly Phenylmethyl Siloxane.

-

Cheméo. Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2).

-

SiSiB SILICONES. Methyl Phenyl Silicone Fluid.

-

AB Specialty Silicones. Methyl Phenyl Silicones.

-

ChemBK. This compound.

-

Global Substance Registration System (GSRS). TRIMETHYL PENTAPHENYL TRISILOXANE.

-

Echemi. Trisiloxane,1,3,5-trimethyl-1,1,3,5,5-pentaphenyl.

-

ChemicalBook. 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane.

-

Conformational Analysis of Oligomeric Models of Siloxane, Silazane and Siloxazane Ladder Polymers. Structural Chemistry.

-

Analytice. Analysis of siloxanes in laboratory.

-

CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.

-

PubChem. Trimethyl pentaphenyl trisiloxane.

-

Frontiers in Environmental Science. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry.

-

LookChem. This compound.

-

Gelest, Inc. 1,1,3,5,5-PENTAPHENYL-1,3,5-TRIMETHYLTRISILOXANE Safety Data Sheet.

-

PubChem. 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane.

-

ResearchGate. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology.

-

XJY Silicones. What are the developments and applications of polysiloxane?

-

Eurofins. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS.

-

Santa Cruz Biotechnology. 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, mixture of isomers of cis and trans.

-

Google Patents. CN101921287B - Method for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane by continuous catalysis of solid phase catalyst.

-

MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

-

NIST WebBook. 1,3,5-Trioxane.

-

ChemicalBook. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE synthesis.

Sources

- 1. INDOMET Phenyl Methyl Siloxane [indomet.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]

- 4. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]

- 5. Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Trimethyl pentaphenyl trisiloxane | C33H34O2Si3 | CID 76925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chicchem.com [chicchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | C11H20O2Si3 | CID 6335364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane | 3390-61-2 [chemicalbook.com]

- 14. gelest.com [gelest.com]

- 15. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 16. eurofinsus.com [eurofinsus.com]

An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenyl-Substituted Siloxanes

Phenyl-substituted siloxanes, such as 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, represent a critical class of organosilicon compounds. The incorporation of phenyl groups onto the siloxane backbone imparts unique properties, including enhanced thermal and oxidative stability, high refractive index, and radiation resistance, distinguishing them from their polydimethylsiloxane (PDMS) counterparts.[1] These attributes make them invaluable in a range of high-performance applications, including as heat transfer fluids, high-temperature lubricants, and advanced optical materials.[1] In the pharmaceutical and biomedical fields, the well-defined structure and biocompatibility of specific siloxanes are leveraged in various applications. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Conceptual Framework: The Co-Hydrolysis Approach

The synthesis of this compound is most effectively achieved through the co-hydrolysis of dichlorodiphenylsilane and dichloromethylphenylsilane. This method relies on the controlled reaction of these chlorosilane precursors with water to form silanol intermediates, which subsequently undergo condensation to form the desired siloxane backbone. The stoichiometry of the starting materials is paramount to selectively forming the target trisiloxane structure.

The Chemistry of Siloxane Bond Formation

The fundamental reaction involves two key steps:

-

Hydrolysis: The Si-Cl bonds of the chlorosilane precursors are highly reactive towards water, leading to the formation of silanols (Si-OH) and hydrochloric acid (HCl) as a byproduct. This reaction is typically rapid and exothermic.[2] The mechanism proceeds via a nucleophilic attack of a water molecule on the silicon atom.[3]

-

Condensation: The newly formed silanols are unstable and readily condense with each other to form stable Si-O-Si linkages, eliminating a molecule of water in the process. This condensation can be either acid or base-catalyzed.[4]

To synthesize the target asymmetrical trisiloxane, a precise molar ratio of dichlorodiphenylsilane to dichloromethylphenylsilane is required. The structure of this compound dictates the need for two diphenylsilane units and one methylphenylsilane unit.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | 253.20 | >98% | Sigma-Aldrich |

| Dichloromethylphenylsilane | (CH₃)(C₆H₅)SiCl₂ | 191.13 | >98% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |

| Acetone | C₃H₆O | 58.08 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | 18 MΩ·cm | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99% | EMD Millipore |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Acros Organics |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the chlorosilanes.

-

The entire apparatus should be under a dry nitrogen atmosphere to exclude moisture.

2. Preparation of the Chlorosilane Solution:

-

In the dropping funnel, prepare a solution of dichlorodiphenylsilane (2.0 mol equivalents) and dichloromethylphenylsilane (1.0 mol equivalent) in anhydrous toluene (100 mL). The precise stoichiometry is critical for maximizing the yield of the desired trisiloxane.

3. Hydrolysis Reaction:

-

To the round-bottom flask, add a mixture of toluene (100 mL), acetone (50 mL), and deionized water (a stoichiometric amount relative to the total moles of Si-Cl bonds). The use of a mixed solvent system of a non-polar solvent (toluene) and a polar aprotic solvent (acetone) helps to homogenize the reaction mixture, as chlorosilanes are soluble in toluene and water has some solubility in acetone.

-

Begin vigorous stirring of the solvent-water mixture and cool the flask in an ice bath to control the exothermic hydrolysis reaction.

-

Slowly add the chlorosilane solution from the dropping funnel to the stirred mixture over a period of 1-2 hours. Maintaining a low temperature (0-5 °C) is crucial to prevent uncontrolled polymerization and the formation of cyclic byproducts.

4. Condensation and Neutralization:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete hydrolysis and initial condensation.

-

The resulting mixture will be acidic due to the formation of HCl. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is critical to prevent acid-catalyzed rearrangement of the siloxane bonds.

5. Work-up and Purification:

-

Transfer the mixture to a separatory funnel. The organic layer containing the siloxane product will separate from the aqueous layer.

-

Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and acetone.

-

The crude product can be further purified by vacuum distillation to isolate the this compound.

Purification and Characterization

Purification Workflow

Caption: A typical workflow for the purification of the synthesized trisiloxane.

Characterization Techniques

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is a powerful tool for identifying the key functional groups present in the molecule.

-

Si-O-Si stretching: A strong, broad absorption band is expected in the region of 1000-1100 cm⁻¹.[5][6]

-

Si-Phenyl stretching: Characteristic peaks for the Si-C₆H₅ group should appear around 1430 cm⁻¹ and 1130 cm⁻¹.

-

Si-Methyl stretching: The Si-CH₃ group will exhibit a characteristic absorption peak around 1260 cm⁻¹.[6]

-

C-H stretching (Aromatic and Aliphatic): Phenyl C-H stretches are expected above 3000 cm⁻¹, while methyl C-H stretches will be observed just below 3000 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure and ratio of the organic substituents on the siloxane backbone.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons of the phenyl groups (typically in the range of 7.0-8.0 ppm) and the methyl protons (typically in the range of 0.1-0.5 ppm). The integration of these signals should correspond to the 25:9 proton ratio (5 phenyl groups to 3 methyl groups).

-

¹³C NMR: The spectrum will display multiple signals in the aromatic region (typically 120-140 ppm) corresponding to the different carbon environments in the phenyl groups, and a signal in the aliphatic region (typically 0-5 ppm) for the methyl carbons.

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular weight for C₃₃H₃₄O₂Si₃ is 546.9 g/mol .[4]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction or formation of byproducts. | Ensure anhydrous conditions during the addition of chlorosilanes. Optimize reaction time and temperature. |

| Formation of high molecular weight polymers | Uncontrolled condensation. | Maintain low temperature during hydrolysis. Use a slight excess of water to favor the formation of smaller oligomers. |

| Product contamination with starting materials | Incomplete hydrolysis. | Ensure sufficient water is added and allow for adequate reaction time. |

| Cloudy organic layer after work-up | Emulsion formation. | Add a small amount of brine to the separatory funnel to break the emulsion. |

Conclusion

The co-hydrolysis of dichlorodiphenylsilane and dichloromethylphenylsilane provides a reliable and scalable pathway for the synthesis of this compound. Careful control of stoichiometry, reaction temperature, and purification procedures are essential for obtaining a high-purity product. The detailed protocol and analytical guidance provided in this document offer a solid foundation for researchers and professionals to successfully synthesize and characterize this valuable organosilicon compound for a variety of advanced applications.

References

-

Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76925, Trimethyl pentaphenyl trisiloxane. Retrieved from [Link]

- Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965.

- US Patent US4609751A. (1986). Method of hydrolyzing chlorosilanes.

-

INDOMET GmbH. (n.d.). Phenyl-Methyl-Siloxane (PMPS). Retrieved from [Link]

- MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 14(18), 3833.

- MDPI. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface.

-

ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [Link]

Sources

Physical properties of pentaphenyltrimethyltrisiloxane.

An In-Depth Technical Guide to the Physical Properties of Pentaphenyltrimethyltrisiloxane

Prepared by: Gemini, Senior Application Scientist

Introduction

Pentaphenyltrimethyltrisiloxane, scientifically known as 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane, is a specialized organosilicon compound with a unique combination of properties that make it indispensable in demanding scientific and industrial applications. It is a well-defined, single-component fluid belonging to the phenylmethylsiloxane family. The strategic incorporation of five phenyl groups onto a compact trisiloxane backbone imparts exceptional thermal stability, high radiation resistance, and a low vapor pressure, characteristics that define its primary applications.

This compound is most famously known by its industrial designation, Dow Corning 705 (DC 705), a fluid engineered for creating ultra-high vacuum (UHV) environments in diffusion pumps.[1][2][3] Its ability to achieve pressures as low as 10⁻¹⁰ torr without the need for cryogenic traps makes it a critical material in space simulation chambers, thin-film coating systems, and surface science research.[1][4][5] Beyond vacuum science, its optical clarity, high refractive index, and skin-conditioning properties have led to its use in specialized cosmetic and personal care formulations.[1][6]

This guide provides a comprehensive overview of the core physical properties of pentaphenyltrimethyltrisiloxane, explains the molecular basis for these characteristics, and details the authoritative experimental protocols for their validation.

Chemical and Structural Identity

A precise understanding of the molecule's structure is fundamental to interpreting its physical behavior.

-

Common Synonyms: Pentaphenyltrimethyltrisiloxane, Dow Corning 705 (DC 705), Silicone DC 705[2][4][7]

The structure consists of a three-silicon atom backbone linked by oxygen atoms (a trisiloxane), with three methyl (-CH₃) groups and five phenyl (-C₆H₅) groups attached to the silicon atoms.

Core Physical Properties

The physical properties of pentaphenyltrimethyltrisiloxane have been meticulously characterized. The following table summarizes the most critical quantitative data, primarily associated with its common designation as DC 705 fluid.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 546.88 g/mol | [1][2][5][8][9] | |

| Appearance | Colorless to straw-colored liquid | Standard Temperature and Pressure | [2][5][6] |

| Density | 1.09 g/cm³ | at 25°C | [1][5] |

| Melting Point | -25 °C | [1][6] | |

| Boiling Point | 245 °C | at 0.5 mm Hg (Torr) | [1][4] |

| Vapor Pressure | 3 x 10⁻¹⁰ Torr | at 25°C | [4] |

| Kinematic Viscosity | 175 cSt (mm²/s) | at 25°C | [4][5] |

| Refractive Index | 1.58 | n²⁰/D (at 20°C, Sodium D-line) | [1] |

| Surface Tension | 36.5 dynes/cm | [5] | |

| Flash Point | 243 °C | Open Cup | [4][5] |

| Water Solubility | Insoluble | [1] | |

| Ultimate Vacuum | 10⁻⁹ to 10⁻¹⁰ Torr | Untrapped Diffusion Pump | [1][2][5] |

Structure-Property Relationships: The Molecular Architecture of Performance

The exceptional performance of pentaphenyltrimethyltrisiloxane is not accidental but a direct consequence of its molecular design. The interplay between the flexible siloxane backbone and the rigid, bulky phenyl groups governs its physical properties.

Causality behind Key Properties:

-

High Thermal Stability: The Si-O bond in the siloxane backbone is inherently strong and thermally stable. The addition of phenyl groups significantly enhances this stability. The bulky phenyl groups sterically hinder the chain rearrangement and depolymerization reactions that typically degrade polysiloxanes at high temperatures.[10][11] This resistance to thermal breakdown is paramount for its function in hot diffusion pumps.

-

Low Vapor Pressure: The high molecular weight (546.88 g/mol ) and strong intermolecular forces, primarily van der Waals interactions between the numerous phenyl rings, mean that a large amount of energy is required for the molecule to escape into the vapor phase. This results in an extremely low vapor pressure at room temperature, which is the single most important property for a high-vacuum fluid.[1][12]

-

High Refractive Index: The presence of phenyl groups, which contain delocalized π-electrons, increases the polarizability of the molecule. This increased interaction with light results in a significantly higher refractive index compared to non-phenylated silicone fluids like polydimethylsiloxane (PDMS).[13][14]

-

Radiation Resistance: The aromatic structure of the phenyl rings is inherently more resistant to degradation by ionizing radiation than aliphatic chains. The energy from radiation can be dissipated within the stable aromatic ring system, protecting the polymer backbone from scission.[2][12][15]

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of specialty fluids are determined using standardized, validated protocols. The following sections detail the methodologies for measuring the key parameters of pentaphenyltrimethyltrisiloxane.

Kinematic Viscosity Determination (ASTM D4283 / D445)

The viscosity of a silicone fluid is a critical measure of its flow characteristics. The authoritative method is the determination of kinematic viscosity via a calibrated glass capillary viscometer.

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Step-by-Step Protocol:

-

Viscometer Selection: Select a calibrated Ubbelohde-type glass capillary viscometer appropriate for the expected viscosity range (e.g., a size that yields a flow time of at least 200 seconds).[8]

-

Temperature Control: Place the viscometer in a constant temperature bath maintained at 25 ± 0.02°C. Allow at least 30 minutes for the viscometer and sample to reach thermal equilibrium.

-

Sample Loading: Charge the viscometer with the pentaphenyltrimethyltrisiloxane sample, ensuring it is free of air bubbles and particulates.

-

Flow Measurement: Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.

-

Efflux Time: Release the suction and accurately measure the time, in seconds, for the liquid meniscus to pass from the upper timing mark to the lower timing mark using a calibrated stopwatch.

-

Repeatability: Perform at least two measurements. The flow times should agree within the specified tolerance (typically ±0.2%) to be considered valid.

-

Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t where C is the viscometer calibration constant (in cSt/s) and t is the average flow time (in s).

Refractive Index Determination (ASTM D1747 / D1218)

The refractive index is a fundamental optical property used for material identification and quality control.

Principle: This method measures the angle at which light bends (refracts) when passing from air into the liquid sample. This is typically measured using a calibrated Abbe refractometer, which directly reads the refractive index.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a certified refractive index standard of known value.

-

Temperature Control: Circulate water from a constant temperature bath through the refractometer prisms to maintain a stable temperature, typically 20°C or 25°C.

-

Sample Application: Place a few drops of the pentaphenyltrimethyltrisiloxane sample onto the surface of the lower prism.

-

Measurement: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index directly from the instrument's scale.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., acetone or isopropanol) and a soft lens tissue after the measurement.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is the primary method for determining the thermal stability of a material by measuring its mass change as a function of temperature.

Principle: A small, precisely weighed sample of the fluid is heated at a controlled rate in a specified atmosphere (e.g., nitrogen for thermal stability, air for thermo-oxidative stability). The instrument records the sample's weight as the temperature increases, and the temperature at which significant weight loss begins is taken as the onset of decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the fluid (typically 5-10 mg) into a TGA sample pan (e.g., platinum or ceramic).

-

Instrument Setup: Program the TGA instrument with the desired temperature profile (e.g., heat from 30°C to 600°C at a rate of 10°C/min) and atmosphere (e.g., nitrogen flow at 50 mL/min).

-

Analysis: Place the sample pan in the instrument and start the analysis.

-

Data Interpretation: The resulting plot of weight percent versus temperature is analyzed to determine the T₅% or T₁₀% decomposition temperature—the temperature at which 5% or 10% of the initial sample mass has been lost. For high-stability fluids like pentaphenyltrimethyltrisiloxane, this temperature is expected to be very high.

Conclusion

Pentaphenyltrimethyltrisiloxane is a high-performance material whose physical properties are a direct result of its sophisticated molecular architecture. The combination of a robust siloxane backbone with stabilizing phenyl groups yields a fluid with exceptionally low vapor pressure, high thermal and radiation resistance, and a high refractive index. These characteristics, validated by standardized experimental protocols, make it an enabling material for advanced technologies ranging from ultra-high vacuum systems to high-performance optics and cosmetics. Understanding the fundamental relationship between its structure and its physical properties is key to its effective application and the development of future advanced materials.

References

-

National Center for Biotechnology Information. "Trimethyl pentaphenyl trisiloxane" PubChem Compound Summary for CID 76925. Available: [Link]

-

Global Substance Registration System. "TRIMETHYL PENTAPHENYL TRISILOXANE". Available: [Link]

-

MDPI. "Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes". Available: [Link]

-

AVT Services. "DC 705 Diffusion Pump Fluid - Silicone Based". Available: [Link]

-

Kurt J. Lesker Company. "Dow Corning DC 705 Silicone Pump Fluid". Available: [Link]

-

LookPolymers. "Dow Corning 705 DIFFUSION PUMP FLUID". Available: [Link]

-

Neyco. "DC704 / DC705 : everything you need to know". Available: [Link]

-

Royal Society of Chemistry. "Polyphenylsilsesquioxanes. New structures–new properties". Available: [Link]

-

ASTM International. "Standard Test Method for Viscosity of Silicone Fluids". Available: [Link]

-

Royal Society of Chemistry. "Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties". Available: [Link]

-

ASTM International. "Standard Test Method for Refractive Index of Viscous Materials". Available: [Link]

-

MDPI. "Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction". Available: [Link]

-

NIST. "Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-". Available: [Link]

-

ResearchGate. "Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units". Available: [Link]

-

Asian Journal of Chemistry. "Thermal-Oxidative Stability of Polydimethylsiloxane". Available: [Link]

-

ASTM International. "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)". Available: [Link]

-

ASTM International. "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids". Available: [Link]

Sources

- 1. inlandvacuum.com [inlandvacuum.com]

- 2. DC 705 Diffusion Pump Fluid - Silicone Based - AVT Services [avtservices.com.au]

- 3. Trimethyl pentaphenyl trisiloxane | C33H34O2Si3 | CID 76925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kurt J. Lesker Company | Dow Corning DC 705 Silicone Pump Fluid | Enabling Technology for a Better World [lesker.com]

- 5. lookpolymers.com [lookpolymers.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. DC704 / DC705 : everything you need to know - Neyco [neyco.fr]

- 13. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Polyphenylsilsesquioxanes. New structures–new properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07854A [pubs.rsc.org]

Navigating Chemical Identity: A Thermophysical Guide to CAS 3390-61-2 and the Intended 2-Amino-4-tert-butylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Chemical Identification

In the realms of scientific research and pharmaceutical development, precision is paramount. The unique Chemical Abstracts Service (CAS) Registry Number is a cornerstone of this precision, providing an unambiguous identifier for a specific chemical substance. This guide addresses a common yet critical challenge: a case of mistaken identity. The query for thermophysical data of "CAS number 3390-61-2" with the associated name "2-Amino-4-tert-butylphenol" highlights a discrepancy. The CAS number 3390-61-2 correctly identifies 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane , a silicone-based compound. The intended compound of interest, 2-Amino-4-tert-butylphenol , is correctly identified by CAS number 1199-46-8 .

This guide will provide a comprehensive overview of the available thermophysical data for both compounds, underscoring the importance of verifying chemical identity through the correct CAS number. We will delve into the experimental methodologies used to determine these properties, offering insights into the scientific rationale behind these techniques.

Part 1: Thermophysical Profile of 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2)

1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane is a thermally stable silicone fluid.[1] Its properties make it suitable for applications requiring high performance under extreme temperature conditions, such as high-vacuum diffusion pump oil and as a lubricant.[1][2]

Key Thermophysical Data

| Property | Value | Source(s) |

| Molecular Formula | C33H34O2Si3 | [1][3][4][5] |

| Molecular Weight | 546.88 g/mol | [4][5][6] |

| Appearance | Liquid | [7] |

| Melting Point | -25 °C | [3][6][7] |

| Boiling Point | 560.2 °C at 760 mmHg; 240-245 °C at 0.5 Torr | [3][7] |

| Density | 1.09 g/mL at 25°C | [3][6] |

| Flash Point | 238.3 °C | [3] |

| Water Solubility | Insoluble | [6][7][8] |

Thermal Stability and Applications

This silicone fluid exhibits high thermal stability and resistance to oxidation.[1] In oxygen-free systems, it can be stable for thousands of hours at 250°C.[9] Its low volatility and high performance under extreme conditions make it valuable in various industrial applications, including coatings, adhesives, and sealants.[1]

Part 2: In-Depth Thermophysical Analysis of 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

2-Amino-4-tert-butylphenol is an organic compound used as an intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals.[10] Understanding its thermophysical properties is crucial for process design, safety, and product formulation in these applications.

Comprehensive Thermophysical Data

| Property | Value | Source(s) |

| Molecular Formula | C10H15NO | [11][12] |

| Molecular Weight | 165.23 g/mol | [11][13] |

| Appearance | Beige to brown crystalline powder | [14] |

| Melting Point | 160-163 °C | [10] |

| Boiling Point | 293.09 °C (rough estimate) | [14] |

| Density | 1.0203 g/cm³ (rough estimate) | [14] |

| Water Solubility | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Heat Capacity | Data not readily available |

Experimental Determination of Thermophysical Properties

The determination of thermophysical properties is a cornerstone of chemical characterization. For a solid organic compound like 2-Amino-4-tert-butylphenol, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

DSC is a powerful technique for determining the melting point and enthalpy of fusion of a material.[15] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis of 2-Amino-4-tert-butylphenol

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of 2-Amino-4-tert-butylphenol is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a known standard (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak is proportional to the enthalpy of fusion. A sharp melting peak indicates a high degree of purity.[16]

The causality behind this experimental choice lies in the direct relationship between the energy absorbed by the sample and its phase transition. The precise control of the heating rate and atmosphere ensures reproducible and accurate results.

Caption: Workflow for Melting Point Determination using DSC.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.[17]

Experimental Protocol: TGA of 2-Amino-4-tert-butylphenol

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Amino-4-tert-butylphenol is placed in a tared TGA pan (e.g., ceramic or platinum).

-

Instrument Setup: The TGA instrument is calibrated, and the desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability) is established.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For phenolic resins, significant weight loss often occurs between 400°C and 700°C.[18]

The rationale for using TGA is to directly observe the mass loss associated with thermal degradation, providing a clear indication of the compound's stability limits. The choice of atmosphere is critical as it simulates different processing or end-use conditions.

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

This guide has provided a detailed look at the thermophysical data for both 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2) and 2-Amino-4-tert-butylphenol (CAS 1199-46-8) . The initial discrepancy in the user's query serves as a critical reminder of the importance of accurate chemical identification. For researchers, scientists, and drug development professionals, leveraging the correct CAS number is the first step in ensuring the integrity and reproducibility of their work. The thermophysical data and experimental methodologies presented herein provide a foundation for the safe and effective use of these compounds in their respective applications.

References

-

2-Amino-4-tert-butylphenol Seven Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

-

Gelest, Inc. (n.d.). Thermal Silicone Fluids. Gelest Technical Library. Retrieved from [Link]

- Poeti, G., Fanelli, E., & Braghetti, M. (1982). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 24(2), 273–279.

- Kim, S., Kim, H. J., Kim, S., & Lee, S. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 89(10), 2589-2596.

-

Paula, A. S., de Carvalho, J. A., & de Carvalho, J. A. (2018). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). In ResearchGate. Retrieved from [Link]

- García-Nimo, J., et al. (2022). Thermal Characterization and Heat Capacities of Seven Polyphenols. Molecules, 27(1), 234.

-

PubChem. (n.d.). 2-Amino-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Core. (n.d.). Phenolic resins emissions upon thermal degradation. Retrieved from [Link]

- He, G., & Riedl, B. (1999).

-

Chemsrc. (n.d.). CAS#:3390-61-2 | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane. Retrieved from [Link]

- Chow, S. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. Polymer, 35(26), 5685-5692.

- D'Amico, F., et al. (2008). Thermal characterization of phenolic resin using TGA/FT-IR. Journal of Thermal Analysis and Calorimetry, 94(2), 435-439.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curve for standard phenol formaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2). Retrieved from [Link]

-

NIST. (n.d.). Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 Amino 4 Tert Butylphenol, 1 Kg. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-tert-BUTYL PHENOL. Retrieved from [Link]

-

The Lab Depot. (n.d.). 2-Amino-4-tert-butylphenol, min 98%, 100 grams. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). P-TERT-BUTYLPHENOL. Retrieved from [Link]

Sources

- 1. CAS 3390-61-2: Trimethylpentaphenyltrisiloxane [cymitquimica.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- (CAS 3390-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. CAS#:3390-61-2 | this compound | Chemsrc [chemsrc.com]

- 9. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 10. 2-Amino-4-tert-butylphenol | 1199-46-8 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.indiamart.com [m.indiamart.com]

- 14. 2-Amino-4-tert-butylphenol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. Sci-Hub. A differential scanning calorimetric study of some phenol derivatives / Journal of Thermal Analysis, 1982 [sci-hub.box]

- 16. mdpi.com [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane molecular weight and mass spectrometry.

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometric Analysis of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 3390-61-2), a thermally stable organosilicon compound. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document details the compound's precise molecular weight and explores its characteristic behavior under mass spectrometry. We delve into the foundational principles of its analysis, predictable fragmentation pathways under electron ionization (EI), and present a validated, step-by-step protocol for its identification and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Compound Overview and Physicochemical Properties

This compound is a distinct siloxane oligomer characterized by a three-silicon backbone with both methyl and phenyl group substitutions.[1] This unique structure, featuring five bulky phenyl groups, imparts significant thermal stability, resistance to oxidation, and specific optical properties.[1] It is widely known by trade names such as Dow Corning 705 and is utilized as a high-performance fluid in diffusion pumps, as a lubricant under extreme conditions, and as an emollient in cosmetic formulations.[1][2][3][4][5] Its well-defined structure and predictable properties make it a valuable compound in various high-technology and pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3390-61-2 | [1][2][3][6][7][8] |

| Molecular Formula | C₃₃H₃₄O₂Si₃ | [2][3][6][7] |

| Average Molecular Weight | 546.9 g/mol | [2] |

| Monoisotopic Mass | 546.18666 Da | [2] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 245 °C at 0.5 mm Hg | [3][6] |

| Density | 1.09 g/mL at 25 °C | [3][6] |

| Water Solubility | Insoluble | [3][6][8] |

Molecular Weight Determination: Average vs. Monoisotopic Mass

A precise understanding of molecular weight is fundamental to analytical chemistry. For a molecule like this compound, two values are of critical importance:

-

Average Molecular Weight (546.9 g/mol ): This value is calculated using the weighted average of the natural abundances of all stable isotopes of each element (C, H, O, Si) in the molecule.[5] It is the value used for stoichiometric calculations in bulk chemistry.

-

Monoisotopic Mass (546.18666 Da): This is the mass of the molecule calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, ²⁸Si).[2] High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, measure this value with high precision, enabling the unambiguous confirmation of a molecule's elemental composition.